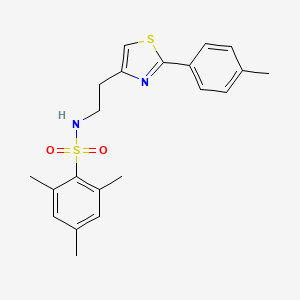![molecular formula C19H18Cl2N4O B2900001 N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide CAS No. 1176526-41-2](/img/structure/B2900001.png)
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dimethylpyrazol moiety, and a dichloropyridine carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazol ring The initial step may include the reaction of hydrazine with a suitable diketone to form the pyrazol core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the biological context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity to achieve therapeutic effects.
Comparación Con Compuestos Similares
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid
5-(3,5-dimethyl-pyrazol-1-yl)-1H-tetrazole
Uniqueness: N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichloropyridine moiety, in particular, provides distinct reactivity compared to similar compounds.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propiedades
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-3,6-dichloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O/c1-12-15(10-22-19(26)18-16(20)8-9-17(21)23-18)13(2)25(24-12)11-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWRHNUNQRQFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)CNC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-4-methylbenzamide](/img/structure/B2899921.png)
![N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2899922.png)

![2-Chloro-N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2899925.png)
![4,4-Difluoro-1-[3-(methylsulfanyl)benzoyl]piperidine](/img/structure/B2899927.png)
![N-[2-(butylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2899928.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/new.no-structure.jpg)

![4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2899932.png)
![2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2899933.png)
![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride](/img/structure/B2899934.png)
![N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-4-fluorobenzamide](/img/structure/B2899939.png)
